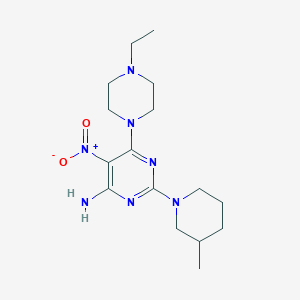![molecular formula C23H18ClN3O4S B266604 7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266604.png)
7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPT, and it has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways. CPT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, CPT has been shown to inhibit the replication of several viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of several viruses. Additionally, CPT has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPT in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, CPT has been shown to have low toxicity in normal cells, making it a promising candidate for therapeutic applications. However, the limitations of using CPT in lab experiments include its complex synthesis process and the need for specialized equipment and skilled chemists.
Zukünftige Richtungen
There are several future directions for the study of CPT. One potential direction is the development of CPT-based therapies for cancer, inflammation, and viral infections. Another direction is the investigation of the mechanism of action of CPT and the identification of its molecular targets. Additionally, the development of novel synthesis methods for CPT and its derivatives could lead to the discovery of more potent and selective compounds. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CPT in animal models and clinical trials could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, CPT is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The synthesis of CPT is a complex process that requires skilled chemists and specialized equipment. However, the advantages of using CPT in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral properties. The future directions for the study of CPT include the development of CPT-based therapies, the investigation of its mechanism of action, the development of novel synthesis methods, and the investigation of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of CPT involves several steps, including the formation of the chromene ring, the introduction of the thiadiazole moiety, and the addition of the propoxyphenyl group. The final product is obtained through a multi-step process that involves the use of various reagents and solvents. The synthesis of CPT is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CPT has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that CPT has anti-cancer, anti-inflammatory, and anti-viral properties. CPT has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CPT has been shown to have anti-viral effects by inhibiting the replication of several viruses.
Eigenschaften
Produktname |
7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C23H18ClN3O4S |
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18ClN3O4S/c1-3-10-30-15-7-4-13(5-8-15)19-18-20(28)16-11-14(24)6-9-17(16)31-21(18)22(29)27(19)23-26-25-12(2)32-23/h4-9,11,19H,3,10H2,1-2H3 |
InChI-Schlüssel |
JLZXPHVOGVEGDT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{1-[2-(diethylammonio)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266521.png)
![(E)-{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266523.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266525.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266526.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266535.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266536.png)
![4-(4-bromobenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266537.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266540.png)
![(E)-{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B266541.png)
![Methyl 4-[7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266543.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B266558.png)
![N-(4-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B266559.png)
![4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266564.png)